2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE is a complex organic compound that features a thiophene ring and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often require specific catalysts and reaction conditions, such as the use of sulfur sources and base catalysts under controlled temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE, involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the nicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE involves its interaction with specific molecular targets. The thiophene ring and nicotinonitrile moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Nicotinonitrile Derivatives: Compounds with similar nicotinonitrile structures are used in medicinal chemistry for their biological activities.
Uniqueness
2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE is unique due to the combination of the thiophene ring and nicotinonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H16N2O2S2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-2-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N2O2S2/c1-9-6-10(2)15-13(12(9)7-14)18-8-11-4-3-5-19(11,16)17/h6,11H,3-5,8H2,1-2H3 |
InChI Key |
FVSFALMFTTVLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2CCCS2(=O)=O)C |
Origin of Product |
United States |
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